molecular formula C11H13BrO B6236820 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene CAS No. 89682-86-0

5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B6236820
CAS No.: 89682-86-0
M. Wt: 241.1
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Description

Significance of Tetrahydronaphthalene Architectures in Contemporary Organic and Medicinal Chemistry Research

The 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a bicyclic hydrocarbon that serves as a foundational scaffold in various chemical disciplines. wikipedia.org Its structure, featuring a fused benzene (B151609) ring and a saturated cyclohexane (B81311) ring, imparts a unique combination of aromaticity and three-dimensionality. This structural motif is present in numerous bioactive molecules and is considered an important building block in drug development. ekb.eg

In medicinal chemistry, tetralin derivatives have been investigated for a range of pharmacological activities, including effects on the central nervous system and the cardiovascular system. google.com The rigid yet non-planar structure of the tetralin core allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors. Industrially, tetralin is utilized as a high-boiling-point solvent and as an intermediate in the synthesis of other chemicals, including lubricants and pesticides. schultzchem.com

Historical Development and Academic Impact of Halogenated and Methoxylated Naphthalene (B1677914) Derivatives

The strategic placement of halogen and methoxy (B1213986) groups on naphthalene and related scaffolds has a long history in chemical research, driven by the desire to modulate the electronic, steric, and pharmacokinetic properties of molecules.

Halogenated Naphthalene Derivatives: Patents dating back to the early 20th century describe processes for preparing halogenated naphthalenes, highlighting a long-standing industrial and academic interest in these compounds. google.com Historically, research focused on synthetic methodologies and industrial applications, such as their use in insulating oils to enhance dielectric properties. google.com In modern synthetic chemistry, halogenated arenes, including bromonaphthalenes, are pivotal intermediates. The bromine atom serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. rsc.org

Methoxylated Naphthalene Derivatives: The introduction of methoxy (-OCH₃) groups onto the naphthalene core has been a key strategy in the development of compounds with diverse biological activities. The methoxy group can act as a hydrogen bond acceptor and can influence a molecule's conformation and metabolic stability. Academic research has demonstrated that methoxylated naphthalene derivatives possess activities such as anti-inflammatory and anticancer properties, with some acting as tubulin polymerization inhibitors. ekb.egnih.gov Furthermore, the photochemistry of methoxy-substituted naphthalenes has been a subject of academic study, providing insights into their electronic behavior and reactivity in excited states. cdnsciencepub.comcdnsciencepub.com

Rationale for Investigating 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene within Chemical Biology Paradigms

The specific arrangement of the bromo and methoxy substituents on the tetrahydronaphthalene framework in this compound makes it a molecule of significant interest for chemical biology. This rationale is built upon the synergistic potential of its constituent parts.

Privileged Scaffold: The tetrahydronaphthalene core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. ekb.eg This makes it an excellent starting point for the development of new biologically active agents.

Synthetic Versatility: The bromine atom at the 5-position is a key feature for synthetic diversification. It provides a reactive site for a wide array of cross-coupling reactions. This allows for the systematic synthesis of a library of analogues where the bromine is replaced with various other functional groups, facilitating the exploration of structure-activity relationships (SAR).

Modulation of Physicochemical Properties: The methoxy group at the 8-position, in conjunction with the bromine atom, modulates the electronic distribution and lipophilicity of the molecule. The methoxy group can influence how the molecule interacts with biological macromolecules and can affect its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical parameters in drug discovery.

Together, these features position this compound as an attractive scaffold for generating novel chemical probes to investigate biological pathways or as a precursor for the development of new therapeutic candidates.

Identification of Underexplored Research Avenues and Future Academic Trajectories for this compound Studies

While the constituent parts of this compound are well-studied, the compound itself represents a relatively underexplored chemical entity. This presents several clear avenues for future academic research.

Library Synthesis and Biological Screening: A primary future direction is the use of this compound as a building block for combinatorial chemistry. By leveraging the reactivity of the bromine atom, researchers can synthesize extensive libraries of derivatives. These libraries could then be screened against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, to identify novel bioactive compounds. Given the known activities of other naphthalene derivatives, initial screening efforts could focus on anticancer, anti-inflammatory, and antimicrobial assays. ekb.egnih.gov

Development of Novel Synthetic Methodologies: Research could focus on developing more efficient and stereoselective synthetic routes to access this compound and its derivatives. The synthesis of related structures, such as 8-methoxy-1-tetralone, has been a subject of academic interest, and these methods could be adapted and refined. researchgate.netrepec.org

Structural Biology and Molecular Modeling: For any derivatives that show promising biological activity, future work would involve structural biology studies (e.g., X-ray crystallography) to understand their binding mode with their biological targets. This experimental data, combined with computational molecular modeling, could guide the rational design of next-generation compounds with improved potency and selectivity.

Properties

CAS No.

89682-86-0

Molecular Formula

C11H13BrO

Molecular Weight

241.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydronaphthalene

Retrosynthetic Analysis and Strategic Disconnections for the 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene Core

Retrosynthetic analysis of this compound reveals several strategic disconnections that can guide its synthesis. The primary precursor is typically 8-methoxy-1,2,3,4-tetrahydronaphthalene. This approach relies on a late-stage functionalization, specifically an electrophilic aromatic substitution, to introduce the bromine atom.

A logical retrosynthetic breakdown is as follows:

C-Br Bond Disconnection: The most straightforward disconnection is that of the carbon-bromine bond. This points to an electrophilic bromination of 8-methoxy-1,2,3,4-tetrahydronaphthalene as the final step. The feasibility of this step is governed by the directing effects of the methoxy (B1213986) group and the inherent reactivity of the tetralin system.

C-O Bond Disconnection: An alternative disconnection involves the aryl ether bond. This suggests a precursor such as 5-bromo-8-hydroxy-1,2,3,4-tetrahydronaphthalene, which could be methylated using a Williamson ether synthesis or similar methods.

Alicyclic Ring Formation: A more fundamental disconnection involves the construction of the tetralin ring itself. This could start from a suitably substituted benzene (B151609) derivative that undergoes annulation, or from a naphthalene (B1677914) precursor that is selectively reduced. For example, a substituted naphthalene could be catalytically hydrogenated to form the tetralin core.

These disconnections pave the way for various synthetic routes, with the choice often depending on the availability of starting materials and the desired control over regioselectivity and other functional groups.

Regioselective Bromination Approaches for Functionalized Tetrahydronaphthalene Systems

The regioselective introduction of a bromine atom onto the aromatic ring of a functionalized tetralin is a critical step in the synthesis of the target compound. The outcome of the bromination is primarily dictated by the electronic effects of the substituents already present on the ring.

In the case of 8-methoxy-1,2,3,4-tetrahydronaphthalene, the methoxy (-OCH₃) group is a powerful activating, ortho-para directing group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comyoutube.com This directing effect makes the positions ortho (position 7) and para (position 5) to the methoxy group the most nucleophilic and thus most susceptible to electrophilic attack.

The challenge lies in achieving selectivity for the desired 5-position over the 7-position.

Electronic Effects: The methoxy group strongly activates both the ortho and para positions. organicchemistrytutor.com

Steric Effects: The steric hindrance from the adjacent saturated ring at position 1 may influence the accessibility of the electrophile to the different positions, although this effect is often minor compared to the strong electronic directing effect.

To control the regioselectivity, chemists can modulate the reaction conditions and the nature of the brominating agent. High-temperature or photolytic conditions often lead to benzylic bromination on the saturated ring rather than the desired aromatic substitution. cardiff.ac.ukresearchgate.net Therefore, conditions favoring electrophilic aromatic substitution are required.

ReagentConditionsTypical Outcome
Bromine (Br₂) in Acetic Acid Mild, dark conditionsElectrophilic aromatic substitution, often yields a mixture of 5-bromo and 7-bromo isomers.
N-Bromosuccinimide (NBS) With an acid catalyst (e.g., silica)Can provide a milder alternative to Br₂, potentially improving selectivity.
Visible Light/High Temperature Radical initiatorsPromotes radical-mediated C-H bromination, typically at the benzylic positions of the saturated ring. cardiff.ac.ukresearchgate.net

Stereoselective Introduction and Control of Chirality in this compound Analogues

While the parent compound this compound is achiral, the synthesis of chiral analogues with stereocenters on the saturated ring is of great interest for applications in medicinal chemistry. nih.govnih.gov Advanced synthetic methods now allow for precise control over the stereochemistry of the tetralin core.

Several strategies have been developed for the asymmetric synthesis of functionalized tetralins:

Organocatalytic Cascade Reactions: Bifunctional organocatalysts, such as those based on tertiary amines or squaramides, can promote cascade reactions like Michael-aldol sequences. acs.orgbohrium.com These reactions can construct the tetralin ring from simple acyclic precursors, creating multiple stereocenters with high diastereoselectivity and enantioselectivity. acs.org For example, a reaction between a 3-ylideneoxindole and a benzaldehyde (B42025) derivative can yield chiral spirocyclic tetrahydronaphthalene–oxindole hybrids. nih.govnih.govacs.org

Intramolecular Friedel–Crafts Cyclization: Chiral Brønsted acids can catalyze the intramolecular cyclization of epoxy-arenes, leading to the stereoselective formation of chroman-fused tetralins. nih.gov This method provides excellent control over the cis/trans stereochemistry at the ring junction.

nih.govmdpi.com-Hydride Shift/Cyclization: A highly diastereoselective synthesis of tetralin-fused spirooxindoles has been developed via a nih.govmdpi.com-hydride shift followed by cyclization, a process that can be catalyzed by Lewis acids like Sc(OTf)₃. researchgate.net

These methodologies provide powerful tools for accessing a diverse range of chiral tetralin analogues, which could then be further functionalized to incorporate the 5-bromo-8-methoxy substitution pattern.

Methodologies for Methoxylation within Brominated Tetrahydronaphthalene Scaffolds

Common approaches include:

Methylation of a Phenolic Precursor: A highly effective method involves the methylation of a corresponding hydroxy-tetralin, such as 5-bromo-1,2,3,4-tetrahydronaphthalen-8-ol. This is typically accomplished through a Williamson ether synthesis, using a base (e.g., NaH, K₂CO₃) to deprotonate the phenol (B47542) followed by reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Nucleophilic Aromatic Substitution (SₙAr): While less common for introducing methoxy groups onto electron-rich rings, it is possible to displace a suitable leaving group (other than the target bromine) with a methoxide (B1231860) source. This route is generally more challenging and requires specific activation of the aromatic ring.

Synthesis from a Methoxy-Containing Starting Material: Often the most efficient route involves starting with a precursor that already contains the methoxy group, such as 1-methoxynaphthalene. The tetralin ring can then be formed via partial reduction of the unsubstituted ring of the naphthalene core.

The conversion of bromonaphthalenes to methoxynaphthalenes is a well-established transformation that underscores the feasibility of nucleophilic substitution strategies on related scaffolds. cardiff.ac.ukresearchgate.net

Exploration of Cascade Reactions and Multicomponent Approaches for this compound Precursors

Modern organic synthesis emphasizes atom economy and step efficiency, making cascade (or domino) reactions and multicomponent reactions (MCRs) highly attractive for constructing complex molecular frameworks like the tetralin core. orgchemres.orgresearchgate.net These reactions allow for the formation of multiple chemical bonds in a single operation from simple starting materials, avoiding the need for isolation of intermediates. beilstein-journals.org

Key strategies for synthesizing tetralin precursors include:

Nitrogen Deletion/Diels-Alder Cascade: A novel approach utilizes the in-situ formation of an ortho-xylylene from an isoindoline (B1297411) via nitrogen deletion. nih.govacs.org This highly reactive diene can then undergo a Diels-Alder cycloaddition with a suitable dienophile to construct the substituted tetralin skeleton in one pot. acs.orgnih.gov This method has been used to synthesize derivatives like dimethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate. nih.gov

Prins/Friedel–Crafts Cascade: Lewis acids like BF₃·Et₂O can catalyze an intramolecular Prins cyclization of substrates such as 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.orgresearchgate.net This generates a benzyl (B1604629) carbocation intermediate that is subsequently trapped by an electron-rich aromatic nucleophile in an intermolecular Friedel–Crafts alkylation, affording 4-aryl-tetralin-2-ols. beilstein-journals.orgresearchgate.net

Multicomponent Reactions (MCRs): The synthesis of highly functionalized tetralins, such as ortho-aminocarbonitrile derivatives, can be achieved through MCRs. orgchemres.org These reactions often involve the condensation of an aldehyde, a ketone (like cyclohexanone), and a source of cyanide (like malononitrile) under catalytic conditions. orgchemres.orgorgchemres.org

Catalytic Transformations, including Palladium-Catalyzed Cross-Coupling, in this compound Synthesis

The bromine atom at the 5-position of the target molecule serves as a versatile functional handle for a wide array of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Reaction NameCoupling PartnerCatalyst/Ligand (Example)Resulting Bond
Suzuki-Miyaura Organoboron compounds (R-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)C-C (sp²-sp², sp²-sp³, etc.)
Heck AlkenesPd(OAc)₂, P(o-tol)₃C-C (sp²-sp²)
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, CuIC-C (sp²-sp)
Stille Organotin compounds (R-SnBu₃)Pd(PPh₃)₄C-C (sp²-sp²)
Negishi Organozinc compounds (R-ZnX)Pd(0) or Pd(II) speciesC-C (sp²-sp²)
Buchwald-Hartwig Amines, AlcoholsPd₂(dba)₃, BINAPC-N, C-O

The Suzuki-Miyaura reaction is particularly popular due to the stability and low toxicity of the boronic acid reagents. mdpi.comnih.gov These cross-coupling reactions dramatically expand the synthetic utility of this compound, allowing it to serve as a building block for a vast library of more complex molecules.

Implementation of Green Chemistry Principles and Sustainable Synthetic Routes for Tetrahydronaphthalene Derivatives

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. orgchemres.org This involves using less hazardous solvents, developing catalytic rather than stoichiometric processes, improving energy efficiency, and designing atom-economical reactions.

Sustainable approaches to tetralin synthesis include:

Use of Supercritical Fluids: Naphthalene hydrogenation to tetralin can be performed with high selectivity in supercritical hexane. mdpi.comresearchgate.net This medium offers benefits like higher diffusivity and lower viscosity, which can intensify mass transfer and increase reaction rates, while also allowing for easy separation of the product. mdpi.com

Solvent-Free Multicomponent Reactions: MCRs for synthesizing tetrahydronaphthalene derivatives have been successfully conducted under solvent-free conditions. orgchemres.orgorgchemres.org This approach reduces waste, shortens reaction times, and simplifies purification. orgchemres.org

Green Catalysts: The use of benign and renewable catalysts is a cornerstone of green chemistry. For the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes, natural catalysts like ascorbic acid (vitamin C) and water extract of pomegranate ash (WEPA) have proven effective. orgchemres.orgresearchgate.net

Electrocatalytic Hydrogenation: As an alternative to using high-pressure hydrogen gas, electrocatalytic hydrogenation (ECH) uses water as the hydrogen source and can be powered by renewable electricity. researchgate.net This offers a more sustainable route for reduction reactions, such as the conversion of naphthalene to tetralin. researchgate.net

These green methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes for producing tetralin derivatives.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydronaphthalene

Diverse Transformations at the Aromatic Bromine Position (e.g., Substitution, Cross-Coupling Reactions)

The bromine atom on the aromatic ring of 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene is a key functional group for introducing molecular diversity. It readily participates in a range of substitution and cross-coupling reactions, allowing for the attachment of various substituents.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. uzh.chnih.govresearchgate.net Analogous to the reactivity of other aryl bromides, this functionality can undergo well-established transformations such as Suzuki, Sonogashira, and Heck coupling reactions. researchgate.net These reactions enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and alkenyl groups. For instance, the Suzuki coupling allows for the linkage of various boronic acids, thereby introducing diverse (hetero)aryl moieties. researchgate.net

The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. Optimization of these reaction conditions is crucial for achieving high yields and accommodating a broad range of coupling partners. uzh.chresearchgate.net The table below illustrates representative palladium-catalyzed cross-coupling reactions on bromo-aromatic systems, which are analogous to the potential transformations for this compound.

Coupling ReactionReagents and ConditionsProduct Type
Suzuki CouplingAryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Ag2CO3), solvent (e.g., MeCN)5-Aryl/heteroaryl-8-methoxy-1,2,3,4-tetrahydronaphthalene
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base5-Alkynyl-8-methoxy-1,2,3,4-tetrahydronaphthalene
Heck CouplingAlkene, Pd catalyst, base5-Alkenyl-8-methoxy-1,2,3,4-tetrahydronaphthalene

Modifications and Functionalizations of the Methoxy (B1213986) Group within the Tetrahydronaphthalene Framework

The methoxy group at the C-8 position is another site for chemical modification, although it is generally less reactive than the C-5 bromine. The primary transformation of the methoxy group is its cleavage to the corresponding phenol (B47542). This demethylation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3).

The resulting hydroxyl group is a versatile handle for further functionalization. It can be alkylated to introduce different ether linkages, acylated to form esters, or used in other reactions characteristic of phenols. The electronic properties of the methoxy group, being a strong electron-donating group, influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. researchgate.net The conversion of a methoxy group to a hydroxyl group has been demonstrated in related tetralone systems. nih.gov For example, treatment of a bromo-methoxy-tetralone with n-BuLi followed by reaction with B(OMe)3 and subsequent oxidation with H2O2 can yield the corresponding hydroxylated product. nih.gov

Electrophilic and Nucleophilic Functionalization of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene ring system itself can undergo both electrophilic and nucleophilic functionalization, although the reactivity is influenced by the existing substituents. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the positions are already substituted, so harsh conditions might be required for further substitution.

Bromination of the aromatic ring is a common electrophilic substitution reaction. For instance, 6-methoxy-1-tetralone can be brominated at the 5-position using N-bromosuccinimide (NBS) in the presence of an acid catalyst. nih.gov This suggests that under appropriate conditions, further halogenation of the this compound ring could be possible.

Nucleophilic functionalization can be achieved through metal-mediation. Cationic cyclopentadienyl(η6-arene)iron(II) complexes of tetrahydronaphthalene can undergo nucleophilic addition, with the regioselectivity of the addition being influenced by substituents on the ring. rsc.org This approach allows for the introduction of a variety of nucleophiles to the benzylic positions of the tetrahydronaphthalene ligand. rsc.org

Strategic Synthesis of Analogs with Varied Substituents for Comprehensive Structure-Activity Relationship (SAR) Investigations

The chemical tractability of this compound makes it a valuable scaffold for the synthesis of analog libraries for SAR studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity.

For example, in the development of opioid ligands, various amino, amide, and hydroxyl substitutions have been introduced at the 5-position of the (tetrahydronaphthalen-2-yl)methyl moiety to explore their impact on binding affinity and selectivity for opioid receptors. nih.gov These studies revealed that a hydroxyl substitution at the 5th position of the tetrahydronaphthalene ring can lead to excellent binding affinities and high selectivity for the μ-opioid receptor. nih.govresearchgate.net

Similarly, in the search for new inhibitors of Mycobacterium tuberculosis, a series of tetrahydronaphthalene amides with diverse substituents at the 5-position were synthesized and evaluated. nih.gov This work demonstrated that the tetrahydronaphthalene amide unit is a promising scaffold for developing novel ATP synthase inhibitors. nih.gov The synthesis of these analogs often involves multi-step sequences starting from functionalized tetralones. nih.govnih.gov

Impact of Stereochemical Configurations on the Reactivity and Derivatization Pathways of this compound

While this compound itself is achiral, the introduction of substituents on the saturated portion of the ring system can create chiral centers. The stereochemical configuration of these centers can have a profound impact on the reactivity of the molecule and the pathways of its derivatization.

For instance, in the context of metal-mediated nucleophilic additions to tetrahydronaphthalene complexes, the stereochemistry of existing substituents can direct the incoming nucleophile to a specific face of the molecule, leading to the formation of a single diastereomer. rsc.org This stereochemical control is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

The chiral resolution of tetrahydronaphthalene derivatives or the use of chiral catalysts in their synthesis can provide access to specific stereoisomers. nih.gov The biological evaluation of individual enantiomers is essential, as they often exhibit different pharmacological properties.

Structure Activity Relationship Sar and Ligand Design Studies for 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydronaphthalene Analogs

Elucidating the Influence of Bromine Substitution on Molecular Recognition and Biological Activity Profiles

The presence and position of a bromine atom on the aromatic ring of the tetrahydronaphthalene scaffold can significantly impact a compound's interaction with its biological target. Halogen atoms, such as bromine, can influence molecular recognition through a variety of mechanisms, including steric, electronic, and hydrophobic effects. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with a Lewis base that can contribute to binding affinity and selectivity.

In the context of 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene analogs, the bromine at the C-5 position is expected to have a pronounced effect on the molecule's properties. Studies on related tetralin and quinoline (B57606) derivatives have demonstrated that halogen substitution can modulate biological activity. For instance, in a series of thiazoline-tetralin derivatives, compounds bearing a 4-bromophenyl moiety exhibited significant pro-apoptotic effects against certain cancer cell lines. nih.govdntb.gov.ua This suggests that the electronic and steric properties of the bromine atom can be crucial for inducing a specific biological response.

The introduction of a bromine atom can also alter the metabolic stability of a compound. The strong C-Br bond can be resistant to metabolic cleavage, potentially leading to a longer half-life. However, the position of the bromine is critical, as it can also influence the sites of metabolism on the aromatic ring.

The following table summarizes the potential influences of bromine substitution on the biological activity of tetrahydronaphthalene analogs, based on general principles and findings from related compound series.

FeatureInfluence of Bromine SubstitutionPotential Impact on Biological Activity
Halogen Bonding Can act as a halogen bond donor, interacting with electron-rich pockets in a protein.Enhanced binding affinity and selectivity.
Steric Bulk The size of the bromine atom can influence the preferred conformation of the molecule and its fit within a binding site.Can either improve or hinder binding, depending on the topology of the target.
Electronic Effects As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring.Modulation of p-p stacking interactions and other electronic interactions with the target.
Lipophilicity Increases the overall lipophilicity of the molecule.Can affect cell permeability, plasma protein binding, and metabolic stability.

Determining the Critical Role of the Methoxy (B1213986) Group in Ligand-Target Interactions

The methoxy group at the C-8 position of the this compound scaffold is another key determinant of its biological activity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a protein's active site. biorxiv.org This interaction is often critical for anchoring the ligand in the correct orientation for optimal binding.

In studies of 8-alkoxyquinolone antibacterial agents, the 8-methoxy derivatives demonstrated potent activity, suggesting the importance of this group for the compound's mechanism of action. nih.gov Furthermore, in the context of 5-HT1A receptor ligands based on the 8-methoxy-2-aminotetralin (B3041847) scaffold, the methoxy group is known to be a key pharmacophoric element. researchgate.net Its replacement or modification often leads to a significant loss of affinity. biorxiv.org

The table below outlines the key roles of the methoxy group in ligand-target interactions.

FeatureRole of the Methoxy GroupConsequence for Ligand-Target Interactions
Hydrogen Bonding The oxygen atom can act as a hydrogen bond acceptor.Formation of strong, directional interactions with the target protein, contributing to high affinity.
Steric Influence The size and orientation of the methoxy group can dictate the binding pose.Can provide a steric anchor to position the ligand optimally within the binding pocket.
Electronic Nature As an electron-donating group, it can influence the aromatic ring's electronic properties.Can modulate interactions with the target and affect metabolic stability.
Solubility The polar nature of the ether linkage can have a modest impact on aqueous solubility.Can influence the overall pharmacokinetic profile of the compound.

Conformational Analysis and its Implications for the SAR of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene ring is a non-planar system that can adopt several conformations, typically half-chair or twist-boat forms. The specific conformation adopted by the ring can have a profound impact on the spatial orientation of its substituents, and thus on its ability to bind to a biological target. Conformational analysis is therefore a crucial aspect of understanding the SAR of this compound analogs.

Computational studies on substituted tetralins have shown that the energy barrier between different conformers can be relatively low, meaning that the molecule may exist as a mixture of conformers in solution. sciety.orgresearchgate.net However, the introduction of substituents, such as the bromine and methoxy groups in the title compound, can create a preference for a particular conformation. For instance, isosteric replacement of a [CH2-CH2] motif with a [CF2-CHF] group in the tetralin scaffold was shown to bias the conformation towards a specific half-chair form. nih.gov This highlights the potential for substituents to "pre-organize" the scaffold into a bioactive conformation.

The conformational landscape of the tetrahydronaphthalene ring can be influenced by several factors:

Steric Interactions: Bulky substituents can favor conformations that minimize steric clash.

Electronic Effects: Hyperconjugative interactions can stabilize certain conformations over others. researchgate.net

Intramolecular Hydrogen Bonding: The presence of suitable functional groups can lead to the formation of intramolecular hydrogen bonds that lock the ring into a specific conformation.

Understanding the preferred conformation of this compound and its analogs is essential for designing molecules with an optimal three-dimensional shape for binding to their target.

Exploration of Scaffold Modifications and Bioisosteric Replacements Derived from this compound

Scaffold modification and bioisosteric replacement are key strategies in medicinal chemistry to optimize the properties of a lead compound. nih.gov For this compound, these approaches can be used to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Modifications: This can involve altering the core tetrahydronaphthalene ring system itself. For example, the ring size could be contracted or expanded, or heteroatoms could be introduced to create novel heterocyclic scaffolds. The goal of such modifications is to explore new chemical space and potentially identify scaffolds with improved drug-like properties.

Bioisosteric Replacements: This strategy involves the substitution of one atom or group of atoms for another with similar physical or chemical properties. cambridgemedchemconsulting.com The aim is to retain the desired biological activity while improving other characteristics of the molecule.

For this compound, several bioisosteric replacements could be considered:

Bromine Replacements: The bromine atom could be replaced with other halogens (e.g., chlorine, fluorine) or with other groups of similar size and electronic properties, such as a cyano or trifluoromethyl group. These changes can fine-tune the electronic and steric properties of the molecule and may also alter its metabolic stability.

Methoxy Group Replacements: The methoxy group could be replaced with other small alkoxy groups (e.g., ethoxy), a hydroxyl group, or a trifluoromethoxy group. These modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the compound.

The following table provides examples of potential bioisosteric replacements for the key functional groups of this compound.

Original GroupPotential Bioisosteric ReplacementRationale for Replacement
5-Bromo Chloro, FluoroAlter halogen bonding potential and steric bulk.
Cyano, TrifluoromethylModify electronic properties and metabolic stability.
8-Methoxy Ethoxy, IsopropoxyModulate steric bulk and lipophilicity.
HydroxylIntroduce a hydrogen bond donor.
TrifluoromethoxyIncrease metabolic stability and alter electronic properties.

Principles and Methodologies for the Design and Optimization of Preclinical Lead Structures Originating from this compound

The design and optimization of preclinical lead structures from a starting point like this compound is a multi-faceted process that integrates SAR data with computational and experimental techniques. The primary goal is to develop a compound with a desirable balance of potency, selectivity, and pharmacokinetic properties.

Key Principles for Lead Optimization:

Potency Enhancement: Iterative modifications to the lead structure based on SAR data to improve binding affinity for the target.

Selectivity Improvement: Modifying the structure to reduce binding to off-target proteins, thereby minimizing potential side effects.

ADME Optimization: Fine-tuning the physicochemical properties of the molecule (e.g., solubility, lipophilicity, metabolic stability) to achieve a favorable pharmacokinetic profile.

Methodologies Employed in Lead Optimization:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking and molecular modeling can be used to predict how analogs of this compound will bind. This allows for the rational design of modifications to improve binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, QSAR (Quantitative Structure-Activity Relationship) models can be developed based on the biological activity of a series of analogs. researchgate.net These models can then be used to predict the activity of novel, untested compounds.

Combinatorial Chemistry and High-Throughput Screening: These techniques can be used to rapidly synthesize and screen large libraries of analogs, allowing for the efficient exploration of the chemical space around the this compound scaffold.

The lead optimization process is an iterative cycle of design, synthesis, and testing. Each new piece of data informs the next round of design, with the ultimate goal of identifying a preclinical candidate with the desired profile for further development.

Preclinical Molecular Interactions and Biological Target Engagement of 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydronaphthalene Derivatives

Comprehensive Receptor Binding Affinity and Selectivity Profiling (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors, Opioid Receptors, Histamine (B1213489) Receptors)

Derivatives of the tetrahydronaphthalene core structure exhibit a remarkable ability to bind with high affinity to a diverse array of neurotransmitter receptors. The specific substitution patterns dictate the affinity and selectivity for these targets.

Serotonin Receptors: 8-methoxy-tetrahydronaphthalene derivatives are particularly known for their potent interaction with serotonin (5-HT) receptors. Analogs of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-known 5-HT1A agonist, have been extensively studied. An iodinated derivative, ¹²⁵I-BH-8-MeO-N-PAT, demonstrates nanomolar affinity for 5-HT1A sites in rat hippocampal membranes, with a pharmacological profile identical to that of [³H]-8-OH-DPAT. nih.gov This highlights the 8-methoxy-2-aminotetralin (B3041847) scaffold as a high-affinity ligand for 5-HT1A receptors. nih.gov Furthermore, other tetrahydronaphthalene amides have been identified as selective and high-affinity antagonists for the 5-HT1B receptor subtype. nih.gov

Dopamine Receptors: The dopaminergic activity of tetralin analogs is also well-documented. Monohydroxyl analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene have been synthesized and evaluated for their central dopamine receptor agonist activity. Specifically, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene was found to be a more potent dopamine agonist than apomorphine (B128758), with this activity confined to the levo enantiomer.

Opioid Receptors: Aminomethyl tetrahydronaphthalene derivatives have been developed as potent ligands for opioid receptors. These compounds show notable selectivity, with certain analogs demonstrating high affinity for the δ-opioid receptor (DOR) (Kᵢ = 4.64 nM and 8.65 nM for compounds FW-AII-OH-2 and FW-DI-OH-2, respectively) and others showing moderate activity at the κ-opioid receptor (KOR) (Kᵢ = 141.2 nM for FW-AII-OH-1).

Histamine Receptors: Research into 2-dimethylamino-5-phenyl-1,2,3,4-tetrahydronaphthalene derivatives has revealed high affinity for the human histamine H1 receptor. These compounds act as competitive H1 antagonists and also show activity at the phylogenetically related 5-HT2A and 5-HT2C receptors.

Below is an interactive table summarizing the binding affinities of various tetrahydronaphthalene derivatives at different receptors.

Derivative ClassTarget ReceptorBinding Affinity (Kᵢ or IC₅₀)Reference
8-Methoxy-2-aminotetralin analog (¹²⁵I-BH-8-MeO-N-PAT)Serotonin 5-HT1ANanomolar affinity nih.gov
Tetrahydronaphthalene amide (AR-A000002)Serotonin 5-HT1BHigh affinity (Antagonist) nih.gov
Aminomethyl tetrahydronaphthalene (FW-AII-OH-2)δ-Opioid4.64 nM (Kᵢ)
Aminomethyl tetrahydronaphthalene (FW-AII-OH-1)κ-Opioid141.2 nM (Kᵢ)
2-Dimethylamino-5-phenyl-tetrahydronaphthaleneHistamine H1High affinity (Antagonist)

Mechanistic Investigations of Enzyme Inhibition and Activation Profiles of 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene Analogs (e.g., Carbonic Anhydrase, Aromatase)

Beyond receptor binding, tetrahydronaphthalene derivatives have been shown to modulate the activity of various enzymes.

Thromboxane (B8750289) Synthase: Certain tetrahydronaphthalene derivatives function as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. nih.gov One notable compound, which links a pyridine (B92270) group to the tetrahydronaphthalene core, inhibits thromboxane A2 (TXA2) synthase with an IC₅₀ value of 0.64 μM. nih.gov This dual action makes it a potent inhibitor of human platelet aggregation. nih.gov

Mycobacterial ATP Synthase: A novel class of tetrahydronaphthalene amides (THNAs) has been identified as potent inhibitors of the Mycobacterium tuberculosis (M.tb) ATP synthase. nih.gov This enzyme is a validated therapeutic target for tuberculosis. The THNA analogs exhibit potent in vitro growth inhibition of M.tb, with some compounds showing a minimum inhibitory concentration (MIC₉₀) of less than 1 μg/mL. nih.gov These derivatives represent a new class of ATP synthase inhibitors with potential for treating drug-resistant tuberculosis. nih.gov

Carcinogen Metabolizing Enzymes: Studies on fused heterocycles attached to a 5,6,7,8-tetrahydronaphthalene core revealed significant modulation of carcinogen-metabolizing enzymes. Certain derivatives were found to be strong inducers of microsomal epoxide hydrolase (mEH) and glutathione (B108866) S-transferases (GSTs), while others significantly induced quinine (B1679958) reductase (QR) activity or inhibited cytochrome P-450 1A (Cyp1A).

While the prompt mentioned carbonic anhydrase and aromatase as examples, the available literature on tetrahydronaphthalene derivatives primarily highlights their interaction with the enzymes listed above.

Detailed Studies into Molecular Recognition and Ligand-Protein Interaction Mechanisms

Understanding how these ligands bind to their protein targets at a molecular level is crucial for rational drug design. Computational modeling and molecular dynamics simulations have provided significant insights into these interactions.

For aminomethyl tetrahydronaphthalene compounds binding to opioid receptors, molecular modeling has elucidated key structural determinants for subtype selectivity and the mechanism of receptor activation. Studies have shown that the amino acid residue Tyrosine 7.43 (Y⁷.⁴³) is a critical factor in determining selectivity across μ, δ, and κ opioid receptors. For the δ-opioid receptor specifically, Tryptophan 6.58 (W⁶.⁵⁸) was found to be essential for selectivity.

The activation mechanism induced by these tetrahydronaphthalene ligands involves a detailed, stepwise signal transduction process. This process includes the disruption of a "3–7 lock" between transmembrane helices 3 (TM3) and 7 (TM7), and the breaking of a "DRG lock" between TM3 and TM6. These initial conformational changes lead to the rearrangement of key intracellular residues (I³.⁴⁰, P⁵.⁵⁰, and F⁶.⁴⁴), resulting in a cooperative movement of the seven transmembrane helices. This structural relaxation ultimately creates space for the binding of the intracellular G protein, leading to receptor activation.

Evaluation of Cellular Efficacy and Potency in in vitro Biological Assays (e.g., Neurite Outgrowth, Mycobacterial Growth Inhibition)

The biological activity of tetrahydronaphthalene derivatives has been confirmed in various cell-based assays, demonstrating their potential therapeutic effects.

Mycobacterial Growth Inhibition: As an extension of their enzyme inhibition profile, tetrahydronaphthalene amides (THNAs) have demonstrated potent efficacy in preventing the growth of Mycobacterium tuberculosis in culture. nih.gov A comprehensive structure-activity relationship (SAR) study involving approximately 80 THNA analogs identified several compounds with potent in vitro M.tb growth inhibition, with some exhibiting MIC₉₀ values below 1 μg/mL. nih.gov This confirms the potential of this chemical class as antitubercular agents. nih.gov

Anticancer Activity: Tetralone derivatives, which are structurally related to tetrahydronaphthalenes, have shown promising anticancer activity. A series of tetralone compounds bearing a sulfonamide scaffold was investigated against various human cancer cell lines. One derivative was found to have selective and potent anti-breast cancer activity against the MCF-7 cell line, with a 77.5% growth inhibition. This compound was found to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein BCL2, while also activating caspase-7.

Neurite Outgrowth: While not direct tetrahydronaphthalene derivatives, apomorphine analogs, which share structural and functional similarities with dopaminergic aminotetralins, have been shown to enhance neurite outgrowth. One such derivative, D55, exhibited high potency (EC₅₀ = 0.5661 nM) in promoting neurite outgrowth in PC12 cells, an effect mediated by the activation of the Nrf2 pathway. This suggests that scaffolds capable of activating this pathway may possess neuroplastic properties.

Derivative ClassIn Vitro AssayCell LineKey FindingReference
Tetrahydronaphthalene amides (THNAs)Mycobacterial Growth InhibitionM. tuberculosisPotent inhibition (MIC₉₀ < 1 μg/mL for some analogs) nih.gov
Tetralone-sulfonamide derivativeAnticancer ActivityMCF-7 (Breast Cancer)77.5% growth inhibition; induction of apoptosis
Apomorphine derivative (D55)Neurite OutgrowthPC12High potency (EC₅₀ = 0.5661 nM) via Nrf2 activation

In Vivo Preclinical Pharmacological Characterization of Analogs (excluding human clinical trials and safety profiles)

The promising in vitro profiles of tetrahydronaphthalene analogs have been translated into significant pharmacological effects in preclinical animal models.

Monohydroxyl analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene were examined for their central dopamine receptor agonist effects in vivo. The 5-hydroxy derivative was found to be highly potent, inducing emesis in dogs and stereotyped behavior in rats, classic indicators of central dopaminergic activation. This in vivo activity was shown to be stereospecific, residing in the levo enantiomer, which aligns with the structural requirements observed for dopaminergic aporphine (B1220529) alkaloids.

Furthermore, tetrahydronaphthalene derivatives designed as thromboxane receptor antagonists have demonstrated oral activity and a long duration of action in multiple species. nih.gov One such compound, S 18886, was identified as a highly potent and orally active antagonist. nih.gov This demonstrates that compounds based on the tetrahydronaphthalene scaffold can possess favorable pharmacokinetic properties that lead to sustained in vivo efficacy.

Computational and Theoretical Investigations of 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Quantum Chemical Calculations for the Elucidation of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties of molecules. ms4sub.com For 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene, these calculations can elucidate its molecular structure, charge distribution, and reactivity. By optimizing the ground-state geometry, researchers can obtain precise bond lengths and angles. ms4sub.com

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. These maps highlight electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding intermolecular interactions, particularly with biological receptors. ms4sub.com Global and local reactivity descriptors, such as electronegativity, chemical hardness, softness, and Fukui functions, can be calculated to quantify the reactive behavior of different atomic sites within the molecule. ms4sub.com

Calculated Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting capability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) 3D visualization of charge distribution on the molecule.Identifies sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors Parameters like hardness, softness, and electronegativity.Quantifies the overall reactivity of the molecule.

Advanced Molecular Docking Simulations for Predicting Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov Studies on tetrahydronaphthalene derivatives have employed molecular docking to investigate their binding modes with various biological targets, including tyrosine kinase, which is implicated in cancer. nih.gov

In these simulations, the tetrahydronaphthalene derivative is placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity. The results provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, a docking study of tetrahydronaphthalene glycoside derivatives against tyrosine kinase (PDB code: 1t46) revealed hydrogen bond formation with key amino acid residues like Thr670 and Cys673 within the active site. nih.gov Such detailed interaction mapping is essential for structure-based drug design.

Target Protein Ligand Type Key Interacting Residues Predicted Binding Energy (kcal/mol)
Tyrosine Kinase (1t46)Tetrahydronaphthalene glycoside derivativeThr670, Cys673-10.14
Estrogen Receptor Alpha (2IOG)3-methoxy flavone (B191248) derivative--12.84
Epidermal Growth Factor Receptor (3W2S)3-methoxy flavone derivative--

Data adapted from studies on related derivative compounds. nih.govnih.gov

Molecular Dynamics Simulations to Analyze Conformational Dynamics and Binding Energetics in Biological Systems

While molecular docking provides a static picture of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. nih.govunibo.it MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to refine the understanding of binding energetics. ekb.eg The stability of the complex is often evaluated by monitoring the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the active site. ekb.eg

MD simulations also allow for the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. ekb.eg A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. ekb.eg This technique calculates the binding free energy by considering various energy components, including van der Waals energy, electrostatic energy, and solvation energy. For example, studies on tetrahydronaphthalene sulfonamide derivatives targeting the BCL2 protein have used MM/GBSA to determine binding affinities, revealing favorable negative binding free energy values that indicate strong interactions. ekb.eg

System Simulation Time Key Metric Finding
Tetrahydronaphthalene derivative-BCL2 complex20 nsRMSDStable system, indicating persistent binding.
Tetrahydronaphthalene derivative-Caspase complex20 nsBinding Free Energy (MM/GBSA)-36.16 kcal/mol, indicating strong, favorable binding.
Microhydrated Naphthalene (B1677914)-Intermolecular DynamicsWater molecules are highly mobile on the naphthalene surface.

Data adapted from studies on related derivative compounds. ekb.egnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-biolabs.com This method is used to predict the activity of new, unsynthesized compounds and to guide the chemical optimization of lead molecules. researchgate.net

A QSAR study was conducted on a series of tetrahydronaphthalene derivatives to predict their antitubercular activity against Mycobacterium tuberculosis. researchgate.net In this study, a dataset of compounds with known activity was divided into a training set to build the model and a test set to validate its predictive power. The resulting model identified several molecular descriptors—numerical values that encode information about the chemical structure—that were highly correlated with antitubercular activity. Descriptors such as MATS8s (a 2D autocorrelation descriptor), Chi4 (a topological descriptor), and fr_aniline (a fragment count) were found to significantly influence the biological activity. The statistical quality of the QSAR model was confirmed by various metrics, indicating its robustness and predictive capability. researchgate.net

QSAR Model Parameter Value Interpretation
R² (Coefficient of Determination) 0.8303Indicates a good fit of the model to the training set data.
Q²LOO (Leave-one-out Cross-validation) 0.7642Shows good internal predictive ability of the model.
CCCext (Concordance Correlation Coefficient) 0.8720Demonstrates high predictive accuracy for the external test set.

Data from a QSAR study on tetrahydronaphthalene derivatives as antitubercular agents. researchgate.net

Development of Pharmacophore Models and Application in Virtual Screening for Novel Ligand Discovery

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Pharmacophore models can be developed based on the structure of a known active ligand (ligand-based) or the structure of the receptor's binding site (structure-based). biorxiv.org

Once a robust pharmacophore model is created, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, large databases containing millions of chemical compounds are searched to identify molecules that match the pharmacophoric features. nih.gov This approach allows researchers to efficiently filter vast chemical libraries and prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the discovery of novel lead compounds. nih.gov For a series of active tetrahydronaphthalene derivatives, a pharmacophore model could be generated to capture the key features responsible for their activity, which could then be used to discover new and structurally diverse molecules with the same biological potential. researchgate.net

Pharmacophoric Feature Symbol Description
Hydrogen Bond Acceptor HBAA Lewis basic atom capable of accepting a hydrogen bond.
Hydrogen Bond Donor HBDA functional group capable of donating a hydrogen bond.
Hydrophobic Group HA non-polar group that interacts favorably with non-polar environments.
Aromatic Ring ARA planar, cyclic, conjugated ring system.
Positive Ionizable PIA group that is likely to be positively charged at physiological pH.
Negative Ionizable NIA group that is likely to be negatively charged at physiological pH.

Emerging Research Applications and Future Directions for 5 Bromo 8 Methoxy 1,2,3,4 Tetrahydronaphthalene in Chemical Biology

Development of Chemical Probes and Fluorescent Tools for Biological Research Utilizing the 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene Scaffold

The this compound scaffold is an ideal starting point for the synthesis of chemical probes and fluorescent tools. The presence of the bromine atom on the aromatic ring is of critical importance, serving as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net Methodologies such as the Suzuki-Miyaura and Sonogashira coupling reactions are powerful tools for forming new carbon-carbon bonds. mdpi.comnih.govnih.gov These reactions allow for the covalent attachment of fluorophores, biotin (B1667282) tags, or photoaffinity labels to the tetrahydronaphthalene core.

For instance, a Sonogashira coupling reaction could be employed to link an alkyne-containing fluorescent dye to the 5-position of the scaffold, yielding a probe that could be used to visualize the subcellular localization of a target protein. nih.gov The intrinsic properties of the tetralin core could confer specific binding affinities, while the attached fluorophore would provide the means for detection. The development of such probes is crucial for studying biological processes in real-time and within the complex environment of living cells. The reactivity of aryl bromides in these coupling reactions makes the scaffold particularly valuable for creating a diverse array of customized research tools. mdpi.comacs.org

Below is a table illustrating potential fluorescent probes that could be synthesized from the scaffold using established cross-coupling methods.

ScaffoldCoupling ReactionCoupled Moiety (Example)Potential Probe Application
This compoundSuzuki-MiyauraDansylboronic acidFluorescence-based binding assays
This compoundSonogashiraAlkyne-CoumarinLive-cell imaging, flow cytometry
This compoundBuchwald-HartwigN-Boc-ethylenediamine, followed by NHS-ester labeling with a fluorophoreTargeted protein labeling

Integration into Combinatorial Synthesis and High-Throughput Library Generation for Drug Discovery Efforts

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized modern drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds. asynt.comspirochem.com The this compound scaffold is well-suited for integration into these workflows. Parallel synthesis techniques can leverage the reactivity of the bromo-substituent to generate large, focused libraries of compounds. bioduro.comtarosdiscovery.com

By using a common tetralin core and varying the substituent introduced at the 5-position via cross-coupling reactions, a library of derivatives can be quickly assembled. uniroma1.it For example, an array of boronic acids or terminal alkynes can be reacted in parallel to produce hundreds or thousands of distinct molecules, each with a unique substitution pattern. asynt.com This approach allows for a systematic exploration of the structure-activity relationship (SAR) around the tetralin core. The resulting compound libraries can then be screened against biological targets to identify "hit" compounds that can be further optimized into lead candidates. The efficiency of parallel synthesis makes this scaffold a valuable asset for populating compound collections and accelerating the initial stages of drug discovery. bioduro.com

Exploration of Novel Biological Targets and Mechanistic Pathways Modulated by Tetrahydronaphthalene Derivatives

The tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities. researchgate.netresearchgate.net Derivatives have been developed as agents targeting cancer, inflammation, and central nervous system disorders. nih.govnih.govtandfonline.com For instance, the tetralin ring is a key structural element in compounds designed as dopamine (B1211576) receptor ligands and MDM2 inhibitors. nih.govnih.gov

Derivatives of this compound offer the potential to modulate both known and novel biological targets. The methoxy (B1213986) group, in particular, is a common feature in bioactive molecules, where it can influence receptor binding affinity and metabolic stability. rasayanjournal.co.in The exploration of bioisosteric replacements for the methoxy group (e.g., replacing -OCH₃ with -F, -CF₃, or -SCH₃) is a common strategy to fine-tune a compound's pharmacokinetic and pharmacodynamic properties. cambridgemedchemconsulting.comresearchgate.netchemrxiv.org By creating libraries based on this scaffold and screening them against a wide range of assays, it may be possible to identify novel mechanistic pathways. For example, derivatives could be tested for their ability to disrupt protein-protein interactions or modulate the activity of enzymes that have not been previously associated with this chemical class.

Contributions to the Design of Preclinical Candidates for Specific Biological Modulations and Research Tool Development

The structural features of this compound make it an attractive starting point for the design of preclinical candidates. The tetralin framework provides a rigid, three-dimensional structure that can be optimized to fit into the binding pockets of specific biological targets. Its proven presence in clinically relevant molecules underscores its therapeutic potential. researchgate.netresearchgate.net

By applying rational drug design principles, derivatives can be synthesized to target specific enzymes or receptors. For example, building upon known SAR for thromboxane (B8750289) receptor antagonists, new derivatives could be developed with improved potency or selectivity. nih.gov The combination of the rigid scaffold, the reactive bromine handle for diversification, and the methoxy group for metabolic modulation provides a powerful toolkit for medicinal chemists. Research on related tetralin derivatives has yielded compounds with potent biological activity, highlighting the potential of this structural class in developing new therapeutic agents. nih.govnih.govtandfonline.com

The table below summarizes the biological activities of several distinct tetrahydronaphthalene derivatives, illustrating the therapeutic potential of the core scaffold.

Tetrahydronaphthalene Derivative ClassBiological Target/ActivityTherapeutic Area
SpirooxindolesMDM2-CDK4 dual inhibitorsGlioblastoma (Anticancer) nih.gov
Substituted TetralinsThromboxane Receptor AntagonistsCardiovascular nih.gov
Pyrazoline-hybridsAnticancer (e.g., against HeLa, MCF7)Oncology nih.gov
8-Methoxy-2-aminotetralin (B3041847) derivatives5-HT1A Receptor LigandsNeuroscience nih.gov
Pyrazolopyridine-hybridsApoptosis Induction (e.g., in MCF-7)Oncology tandfonline.com

Advanced Analytical Methodologies for the Characterization and Quantification of this compound in Complex Biological Matrices

The progression of any compound through the drug discovery pipeline necessitates the development of robust analytical methods for its quantification in complex biological matrices such as plasma, urine, or tissue homogenates. chromatographyonline.com For a small molecule like this compound and its derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. chromatographytoday.comnih.gov

Developing an LC-MS/MS method would involve several key steps. First, sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to efficiently extract the analyte from the biological matrix while minimizing interferences. nih.gov A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the analyte, affecting accuracy and precision. medipharmsai.comresearchgate.neteijppr.combioanalysis-zone.com Careful chromatographic optimization and sample cleanup are essential to mitigate these effects.

The mass spectrometer would be operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity. This involves selecting a specific precursor ion (the molecular ion of the compound) and a characteristic product ion generated through fragmentation. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. nih.gov While no specific method for this compound has been published, the table below outlines the typical parameters for such a hypothetical LC-MS/MS method. youtube.com

ParameterTypical Condition/ValueRationale
Sample Preparation Protein precipitation with acetonitrileFast, simple, and effective for removing the bulk of proteins from plasma.
Chromatography Reversed-phase C18 column with gradient elution (water/methanol with formic acid)Provides good retention and separation for moderately hydrophobic compounds.
Ionization Mode Positive Electrospray Ionization (ESI+)Suitable for compounds that can be readily protonated.
MS Detection Selected Reaction Monitoring (SRM)Offers high selectivity and sensitivity for quantification in a complex matrix.
SRM Transition (Hypothetical) m/z 256.0 → 177.0Precursor ion [M+H]⁺ and a plausible stable fragment ion for quantification.
Internal Standard Deuterated this compoundCompensates for variability in sample preparation, injection, and ionization.
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLAchievable with modern LC-MS/MS instrumentation for preclinical pharmacokinetic studies.

Q & A

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for halogenated aromatics: use fume hoods, nitrile gloves, and closed-system transfers. Neutralize waste with 10% sodium thiosulfate before disposal. Monitor airborne concentrations via GC-MS or PID detectors. Document procedures using SDS templates aligned with GHS classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.